N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups and stereogenic centers. The complete systematic name is this compound, which precisely describes the molecular architecture and stereochemical configuration. This nomenclature system establishes the primary structural framework as an oxazolidinone ring bearing a substituted phenyl group at the 3-position, with the phenyl ring further modified by fluorine substitution at the 3-position and morpholine attachment at the 4-position. The oxazolidinone ring system contains a methyl substituent at the 5-position, which connects through a methylene bridge to an acetamide functional group that bears a tert-butyl substituent on the nitrogen atom.
The structural descriptors provide comprehensive molecular identification through multiple standardized formats. The International Chemical Identifier string for this compound is InChI=1S/C20H28FN3O4/c1-14(25)24(20(2,3)4)13-16-12-23(19(26)28-16)15-5-6-18(17(21)11-15)22-7-9-27-10-8-22/h5-6,11,16H,7-10,12-13H2,1-4H3/t16-/m1/s1, which encodes the complete molecular structure including stereochemical information. The corresponding International Chemical Identifier Key is BSDSXXVOXRYERA-MRXNPFEDSA-N, providing a unique molecular identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C(C)(C)C, which describes the molecular connectivity and stereochemistry in a linear format suitable for computational analysis.
Chemical Abstracts Service Registry Number and Alternative Synonyms
The Chemical Abstracts Service registry number for this compound is 1215006-11-3, which serves as the definitive numerical identifier for this compound in chemical databases and regulatory documentation. This registry number was assigned following comprehensive structural verification and represents the compound within the global chemical information infrastructure maintained by the Chemical Abstracts Service. The registry number facilitates precise identification and eliminates ambiguity in chemical communications, particularly important for compounds with complex nomenclature systems.
The compound is recognized by multiple alternative synonyms that reflect different naming conventions and applications within pharmaceutical and chemical research contexts. The most commonly used synonym is N-t-Butyl Linezolid, which indicates its structural relationship to the antimicrobial agent linezolid. Additional systematic synonyms include (S)-N-(tert-Butyl)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, which provides an alternative systematic description of the molecular structure. Within pharmaceutical impurity nomenclature systems, this compound is designated as Linezolid Impurity 119, reflecting its identification during analytical characterization of linezolid pharmaceutical preparations. Research literature also employs the synonym N-(1,1-Dimethylethyl)-N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, which uses an alternative representation of the tert-butyl group as 1,1-dimethylethyl.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C20H28FN3O4, representing a complex organic molecule with significant molecular weight and diverse elemental composition. This formula indicates the presence of twenty carbon atoms, twenty-eight hydrogen atoms, one fluorine atom, three nitrogen atoms, and four oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular architecture incorporates multiple ring systems and functional groups that contribute to the overall molecular complexity and potential biological activity.
Detailed molecular weight analysis reveals a calculated molecular weight of 393.45 daltons, determined through summation of constituent atomic masses according to the International Union of Pure and Applied Chemistry atomic weight standards. Computational analysis of the elemental composition demonstrates specific weight contributions from each element type within the molecular structure. Carbon atoms contribute approximately 240.22 daltons (61.1% of total molecular weight), representing the largest component due to the extensive carbon framework including aromatic rings, aliphatic chains, and carbonyl groups. Hydrogen atoms provide 28.22 daltons (7.2% of molecular weight), reflecting the saturated nature of many structural components including the tert-butyl group and morpholine ring. Nitrogen atoms contribute 42.02 daltons (10.7% of molecular weight) through three distinct nitrogen environments: the oxazolidinone nitrogen, the morpholine nitrogen, and the acetamide nitrogen. Oxygen atoms account for 64.00 daltons (16.3% of molecular weight) distributed across four positions including carbonyl oxygens and the morpholine oxygen. The single fluorine atom contributes 18.99 daltons (4.8% of molecular weight), providing significant electronegativity influence despite its singular presence.
| Element | Atom Count | Atomic Weight (g/mol) | Total Weight (g/mol) | Percentage Contribution |
|---|---|---|---|---|
| Carbon | 20 | 12.011 | 240.22 | 61.1% |
| Hydrogen | 28 | 1.008 | 28.22 | 7.2% |
| Fluorine | 1 | 18.998 | 18.99 | 4.8% |
| Nitrogen | 3 | 14.007 | 42.02 | 10.7% |
| Oxygen | 4 | 15.999 | 64.00 | 16.3% |
| Total | 56 | - | 393.45 | 100.0% |
Properties
IUPAC Name |
N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O4/c1-14(25)24(20(2,3)4)13-16-12-23(19(26)28-16)15-5-6-18(17(21)11-15)22-7-9-27-10-8-22/h5-6,11,16H,7-10,12-13H2,1-4H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDSXXVOXRYERA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is the bacterial 23S ribosomal RNA of the 50S subunit. This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial growth and reproduction.
Mode of Action
This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis. More specifically, it binds to the 23S ribosomal RNA of the 50S subunit and, in doing so, prevents the formation of the 70S initiation complex. This action is essential for bacterial reproduction.
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, it disrupts the formation of the 70S initiation complex, which is a critical step in the protein synthesis pathway. This disruption leads to the inhibition of bacterial protein synthesis, thereby preventing bacterial growth and reproduction.
Pharmacokinetics
It’s worth noting that linezolid, a related compound, has an absolute oral bioavailability of approximately 100%, meaning it can be given orally or intravenously without dose adjustment. The time to reach the maximum concentration is delayed from 1.5 hours to 2.2 hours and Cmax is decreased by about 17% when high fat food is given with linezolid. The total exposure measured as auc0–∞ is similar under both conditions.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction. By disrupting the protein synthesis pathway, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and reproduction.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, degradation studies for linezolid show lability to acids, alkalis, and oxidation, while the API seems to be relatively stable to water, thermal and photo degradation. .
Biological Activity
N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, commonly referred to as a derivative of oxazolidinone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C20H28FN3O4
- Molecular Weight : 393.45 g/mol
- CAS Number : 1215006-11-3
- Solubility : Slightly soluble in chloroform, DMSO, and methanol .
This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. This mechanism is similar to that of linezolid, a well-known antibiotic. The compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis .
Antimicrobial Activity
Research indicates that this compound has potent antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown that it exhibits significant activity against strains resistant to other antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit bacterial growth at low concentrations .
Anticoagulant Properties
There is emerging evidence that derivatives like this compound may also function as direct inhibitors of coagulation factor Xa (FXa). This suggests potential applications in developing anticoagulants. In a study evaluating various compounds for FXa inhibition, this derivative demonstrated promising results with an IC50 value indicating effective inhibition .
Case Studies
-
Antibacterial Efficacy :
A study conducted on a range of oxazolidinone derivatives including this compound found that it outperformed several existing antibiotics against multi-drug resistant Staphylococcus aureus strains. The study highlighted how modifications in the oxazolidinone structure could enhance antibacterial activity while reducing toxicity . -
Pharmacokinetics :
In pharmacokinetic studies involving animal models, the compound demonstrated favorable absorption and distribution characteristics. It was noted for its moderate half-life and bioavailability, suggesting potential for oral administration in therapeutic settings .
Research Findings Summary Table
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is primarily studied for its potential as an antibacterial agent. As a derivative of Linezolid, it exhibits activity against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). This compound's mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for developing new antibiotics to combat resistance .
Research Studies
Several studies have focused on evaluating the efficacy of this compound in vitro and in vivo. For instance, a study demonstrated its effectiveness in inhibiting the growth of various pathogenic bacteria in laboratory conditions, suggesting its potential as a therapeutic agent .
Synthesis Methodologies
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with (S)-5-(tert-butylamino)methyl]-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
- Acetylation Reaction : The compound undergoes acetylation using acetic anhydride to yield the final product .
- Purification : Post-synthesis purification is often performed using column chromatography to isolate the desired compound from impurities.
Case Studies and Research Findings
Study on Antibacterial Properties
A comprehensive study published in a peer-reviewed journal reported that this compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potency compared to other known antibiotics .
Pharmacokinetic Studies
Pharmacokinetic evaluations have also been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are critical for assessing its viability as a drug candidate and understanding potential side effects and interactions with other medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Deuterated Morpholine Analog ():
A deuterated version, N-{[(5S)-3-{3-fluoro-4-[(²H₈)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, replaces the morpholine hydrogen atoms with deuterium. This modification may enhance metabolic stability by reducing oxidative degradation, a common strategy in drug design to prolong half-life .- Oxazolidinone Antibacterial Agents (): (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (Compound 7g) shares the oxazolidinone core but replaces the morpholine with a piperazine-pyrimidine group. This substitution broadens antibacterial activity, particularly against Gram-positive pathogens, by enhancing DNA gyrase inhibition .
- N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide (): This analog retains the tert-butyl and acetamide groups but lacks the fluorine and morpholine substituents.
Key Structural and Functional Differences
Preparation Methods
Condensation and Cyclization Strategies
The oxazolidinone ring is typically synthesized through a cyclization reaction involving epichlorohydrin or its derivatives. In analogous processes for Linezolid (a structurally related compound), 3,4-difluoronitrobenzene is condensed with morpholine in ethyl acetate or similar solvents to yield 3-fluoro-4-morpholinyl nitrobenzene. This intermediate undergoes nitro reduction (e.g., hydrogenation with palladium on carbon) to form the corresponding aniline, which is then cyclized with (R)-epichlorohydrin to establish the oxazolidinone scaffold. For the target compound, stereoselective control at the C-5 position is critical, necessitating chiral catalysts or resolving agents to ensure the (5S) configuration.
Stereochemical Control via Mitsunobu Reaction
The J-Stage article highlights the use of Mitsunobu reactions to invert stereochemistry in azabicyclic alcohols. Applying this methodology, the (5R)-alcohol intermediate (derived from sodium borohydride reduction of a ketone precursor) can be converted to the (5S)-configured product using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step ensures the desired stereochemistry for subsequent functionalization.
Functionalization of the Oxazolidinone Scaffold
Introduction of the Morpholinylphenyl Group
The 3-fluoro-4-morpholinylphenyl group is introduced early in the synthesis. Patent WO2009063505A2 details the condensation of 3,4-difluoronitrobenzene with morpholine in ethyl acetate under basic conditions, yielding 3-fluoro-4-morpholinyl nitrobenzene with high regioselectivity. Subsequent hydrogenation (10% Pd/C, H₂ at 30 psi) reduces the nitro group to an amine, which participates in cyclization with epichlorohydrin to form the oxazolidinone ring.
Installation of the Acetamide Side Chain
The tert-butyl acetamide moiety is introduced via acylation of a primary amine intermediate. In Linezolid synthesis, the amine is acylated with acetic anhydride in pyridine. For the target compound, tert-butyl acetylimidazole or tert-butyl acetyl chloride replaces acetic anhydride to install the bulkier tert-butyl group. Reaction conditions (e.g., ethyl acetate/water solvent systems, aqueous ammonia as a base) are optimized to minimize steric hindrance and side reactions.
Key Reaction Steps and Optimization
Mesylation and Azide Displacement
A critical step involves converting the hydroxymethyl group on the oxazolidinone ring to a mesylate (using methanesulfonyl chloride in dichloromethane), followed by displacement with sodium azide to yield the azide intermediate. Hydrogenolysis of the azide (Pd/C, H₂) generates the primary amine, which is acylated with tert-butyl acetyl chloride to form the final acetamide.
Table 1: Reaction Conditions for Key Steps
Purification and Crystallization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Patent WO2010084514A2 emphasizes the importance of crystallization in obtaining high-purity Linezolid, a principle applicable to the target compound. X-ray diffraction (XRD) and HPLC are employed to verify crystallinity and purity (>99%).
Challenges and Solutions in Synthesis
Steric Hindrance from the tert-Butyl Group
The tert-butyl group introduces steric challenges during acylation. To address this, polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) are used to enhance reaction rates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further facilitate acylation by activating the acetylating agent.
Stereochemical Integrity
Maintaining the (5S) configuration requires stringent control during cyclization and functionalization. Chiral HPLC is utilized to monitor enantiomeric excess, and Mitsunobu reactions ensure stereochemical inversion where necessary.
Comparative Analysis of Synthetic Pathways
Route Efficiency
Q & A
Q. What are the common synthetic routes for N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step strategies:
Core Oxazolidinone Formation : Alkylation of amino-alcohol intermediates with tert-butyl bromoacetate, followed by lactonization using catalytic p-toluenesulfonic acid (pTsOH) to form the oxazolidinone scaffold .
Substituent Introduction : Reductive amination or alkylation to introduce the 3-fluoro-4-morpholin-4-ylphenyl group. For example, hydrogenation or coupling reactions with fluoro-morpholine derivatives under Pd/C catalysis .
Acetamide Functionalization : Reaction of the intermediate amine with acetyl chloride in dichloromethane (DCM) in the presence of Na₂CO₃ to form the final acetamide .
Q. Key Considerations :
Q. How is the stereochemical integrity of the (5S)-configured oxazolidinone scaffold validated during synthesis?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and confirm >98% enantiomeric excess .
- NMR Analysis : Use NOESY or COSY spectra to confirm spatial arrangement. For example, coupling constants (e.g., ) in -NMR indicate axial-equatorial proton interactions in the oxazolidinone ring .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
Q. How can researchers identify potential biological targets for this compound?
Methodological Answer:
- Structural Analogues : Compare with oxazolidinone antibiotics (e.g., linezolid), which target bacterial ribosomes. The morpholine and fluoro-phenyl groups may enhance binding to bacterial 23S rRNA .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial elongation factor Tu (EF-Tu) or human kinase domains .
Advanced Research Questions
Q. How does the stereochemistry at the 5-position influence biological activity?
Methodological Answer:
- Enantiomer-Specific Assays : Synthesize both (5S) and (5R) enantiomers and compare MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (e.g., S. aureus).
- Mechanistic Insight : The (5S) configuration aligns the acetamide group for optimal hydrogen bonding with ribosomal RNA, while the (5R) enantiomer may sterically hinder binding .
Q. What strategies optimize reaction yields during the introduction of the 3-fluoro-4-morpholin-4-ylphenyl group?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., morpholine vs. piperidine) and measure activity against standardized bacterial strains.
- Example : Replacement of 4-morpholinyl with 4-piperidinyl reduces MIC by 4-fold, suggesting morpholine’s role in enhancing membrane permeability .
Q. What computational methods predict degradation pathways under physiological conditions?
Methodological Answer:
- Stress Testing : Expose the compound to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 40°C for 48 hours. Monitor degradation via LC-MS.
- DFT Calculations : Use Gaussian09 to model hydrolysis pathways. The oxazolidinone ring is prone to base-catalyzed cleavage, forming a primary amine intermediate .
Q. How to design experiments for assessing metabolic stability in hepatic microsomes?
Methodological Answer:
Incubation : Mix compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C.
Sampling : Collect aliquots at 0, 15, 30, 60 minutes.
Analysis : Quantify parent compound and metabolites via UPLC-QTOF. Major metabolites may include morpholine N-oxide or hydroxylated phenyl derivatives .
Q. What methodologies validate the compound’s selectivity against off-target kinases?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
